![molecular formula C8H18Cl2N2 B3029375 (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride CAS No. 635303-45-6](/img/structure/B3029375.png)
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Overview
Description
“(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis
Pyrrolopyrazine, the core structure of “this compound”, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, including “this compound”, can undergo various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been a subject of interest in various synthetic pathways. Urban et al. (1995) outlined a synthesis method involving the equilibration of an optically active cis-aldehyde to produce a trans-aldehyde, which was then trapped by nitromethane anion (Urban et al., 1995).
- Likhosherstov et al. (1993) explored a new route to synthesize octahydropyrrolo[1,2-a]pyrazine, starting from 3,4-dihydropyrrolo[1,2-a]pyrazines (Likhosherstov et al., 1993).
- Cahill and Crabb (1972) conducted stereochemical studies on derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine, analyzing their infrared and nuclear magnetic resonance spectra (Cahill & Crabb, 1972).
Chemical Modification and Derivatives
- Saleh et al. (1993) described the synthesis of 2,7-substituted octahydro-2H-pyrido[1,2-a]pyrazines, showcasing the versatility of the compound in forming bicyclic analogues of the monocyclic piperazine drug lidoflazine (Saleh et al., 1993).
- Liang et al. (2004) presented a new and efficient method for preparing octahydro-pyrazino[1,2-a]pyrazine, emphasizing the compound's potential in creating diverse chemical structures (Liang et al., 2004).
Applications in Medicinal Chemistry
- Asano et al. (2013) explored the design and synthesis of novel tri-cyclic compounds, including octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazines, as inhibitors of apoptosis proteins (IAP) antagonists, illustrating the compound's potential in cancer therapy (Asano et al., 2013).
Future Directions
The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives, including “(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride”, will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities .
Mode of Action
Pyrrolopyrazine derivatives have shown various biological activities, suggesting they interact with multiple targets .
Biochemical Pathways
Pyrrolopyrazine derivatives have been associated with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting they could have multiple effects at the molecular and cellular level .
Action Environment
It is known that many pyrrolopyrazine derivatives have been isolated from various environments, including plants, microbes, soil, and marine life .
properties
IUPAC Name |
(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTIYFENRBIK-JZGIKJSDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCNC[C@@H]2C1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857191 | |
Record name | (9aS)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
635303-45-6 | |
Record name | (9aS)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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